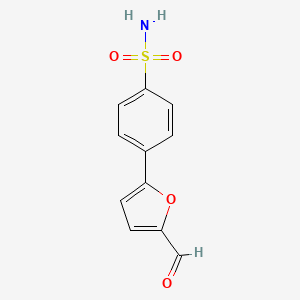

4-(5-Formylfuran-2-yl)benzenesulfonamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide typically involves the reaction of 4-(5-formyl-furan-2-yl)benzenesulfonyl amide with other reagents under specific conditions. For example, a solution of 4-(5-formyl-furan-2-yl)benzenesulfonyl amide and 3-benzyl-2-thioxo-thiazolidine-4-one in ethanol, with the addition of piperidine, is refluxed for 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Formylfuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 4-(5-Carboxyfuran-2-yl)benzenesulfonamide.

Reduction: 4-(5-Hydroxymethylfuran-2-yl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(5-Formylfuran-2-yl)benzenesulfonamide has several scientific research applications:

Photodynamic Therapy: It is used as a substitute for zinc phthalocyanine in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties.

Anticancer Activity: Sulfonamide derivatives, including this compound, have shown cytotoxic and carbonic anhydrase inhibitory effects, indicating potential as novel anticancer agents.

Enzyme Inhibition: It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and cyclooxygenase-2, which are associated with tumor growth and inflammatory processes.

Antimicrobial Activity: Some derivatives have demonstrated potent antifungal activity against Aspergillus species.

Mecanismo De Acción

The mechanism of action of 4-(5-Formylfuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

4-(5-Formylfuran-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives:

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

N-(1-Naphthyl)ethylenediamine dihydrochloride: Another sulfonamide derivative used in various biochemical applications.

Actividad Biológica

4-(5-Formylfuran-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a carbonic anhydrase inhibitor. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a sulfonamide group, which are known to contribute to its biological activity. The structural formula can be represented as follows:

This compound primarily acts as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in various biological systems. By inhibiting CA, the compound can influence physiological processes such as respiration and renal function.

Inhibition of Carbonic Anhydrase

Research indicates that sulfonamides, including this compound, exhibit significant inhibitory activity against different isoforms of carbonic anhydrases. This inhibition can lead to various therapeutic effects, including diuretic and anti-glaucoma actions.

Biological Activities

The biological activities of this compound have been evaluated in several studies, revealing its potential in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that benzenesulfonamides possess antimicrobial properties. For instance, derivatives of benzenesulfonamides showed varying degrees of effectiveness against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for certain derivatives was reported to be as low as 6.72 mg/mL against E. coli .

2. Anti-inflammatory Effects

In vivo studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, certain derivatives were shown to inhibit carrageenan-induced edema in rat models by up to 94.69% .

3. Antioxidant Properties

The compound has also been linked to antioxidant activity, which is crucial for combating oxidative stress in biological systems. Some derivatives demonstrated comparable antioxidant activity to Vitamin C .

Study on Perfusion Pressure and Coronary Resistance

A recent study utilized an isolated rat heart model to investigate the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that specific derivatives significantly decreased perfusion pressure compared to control groups .

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 0.001 | -15 |

| Compound B | 0.001 | -20 |

| Compound C | 0.001 | -25 |

This table summarizes the impact of various compounds on perfusion pressure, highlighting the efficacy of certain sulfonamide derivatives.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, which are critical for effective drug development .

Propiedades

IUPAC Name |

4-(5-formylfuran-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFUCNXKRYTIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350005 | |

| Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21821-40-9 | |

| Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.